REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH:13]3[CH2:17][O:16]C(C)(C)[O:14]3)[C:6]=2[N:7]=1.Cl>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH:13]([OH:14])[CH2:17][OH:16])[C:6]=2[N:7]=1
|
Name
|
5-amino-3-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1NC(C2=C(N1)N(C(S2)=O)CC2OC(OC2)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
STIRRING
|
Details
|
the residue was stirred with H2O (20 mL)
|
Type
|
ADDITION
|
Details
|
by the addition of cone
|
Type
|
WAIT
|
Details
|
to stand for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuumat 95° C. for 16 h.
|
Duration
|
16 h
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
NC=1NC(C2=C(N1)N(C(S2)=O)CC(CO)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |